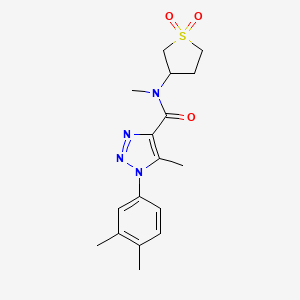
1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule that belongs to the class of 1,2,3-triazoles , which are known for their diverse biological activities. This compound features a unique structural framework that includes a triazole ring, a carboxamide group, and a tetrahydrothiophene moiety. These functional groups suggest potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Click Chemistry : Utilizing copper(I) catalysts to facilitate the formation of triazoles from azides and alkynes.
- Functional Group Transformations : Employing reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- A study reported that triazole derivatives demonstrated IC50 values against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines ranging from 1.1 µM to 2.6 µM .
- The mechanism of action is believed to involve the inhibition of thymidylate synthase , an enzyme critical for DNA synthesis. Compounds exhibiting this activity have been shown to induce apoptosis and cell cycle arrest by halting the formation of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Some derivatives have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 µM | Thymidylate synthase inhibition |
| HCT-116 | 2.6 µM | Induces apoptosis | |
| HepG2 | 1.4 µM | Cell cycle arrest | |
| Antimicrobial | E. coli | Not specified | Bacterial growth inhibition |
| S. aureus | Not specified | Bacterial growth inhibition |
Case Study 1: Anticancer Efficacy
In one study, a series of triazole derivatives were synthesized and tested against several cancer cell lines. The best-performing compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil . This highlights the potential of triazole-based compounds in developing new anticancer therapies.
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of triazole derivatives against clinical isolates of bacteria. The results showed promising activity with several compounds effectively inhibiting bacterial growth at low concentrations . This suggests that these compounds could be developed further for therapeutic use in treating bacterial infections.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-5-6-14(9-12(11)2)21-13(3)16(18-19-21)17(22)20(4)15-7-8-25(23,24)10-15/h5-6,9,15H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAZMPTDFJWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














